(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Quinolone antibacterial synthesis Veterinary fluoroquinolone intermediate Danofloxacin precursor

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 127420-27-3) is a chiral, conformationally rigid bicyclic diamine supplied as the dihydrochloride salt (C₆H₁₄Cl₂N₂, MW 185.09 g/mol, typical commercial purity ≥97%). The (1S,4S) absolute configuration is derived from trans‑4‑hydroxy‑L‑proline, and the N‑methyl substituent distinguishes this compound from both the unsubstituted parent scaffold and the (1R,4R) enantiomer.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 127420-27-3
Cat. No. B135838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
CAS127420-27-3
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESCN1CC2CC1CN2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
InChIKeyCPKLWCPJBAELNP-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 127420-27-3) – Procurement-Grade Bridged Chiral Diamine Building Block


(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 127420-27-3) is a chiral, conformationally rigid bicyclic diamine supplied as the dihydrochloride salt (C₆H₁₄Cl₂N₂, MW 185.09 g/mol, typical commercial purity ≥97%) [1]. The (1S,4S) absolute configuration is derived from trans‑4‑hydroxy‑L‑proline, and the N‑methyl substituent distinguishes this compound from both the unsubstituted parent scaffold and the (1R,4R) enantiomer. It serves as a key intermediate in the synthesis of the veterinary fluoroquinolone antibiotic danofloxacin and has been evaluated as an organocatalyst in the asymmetric Biginelli reaction [2].

Why (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Cannot Be Casually Interchanged with In‑Class Analogs


The (1S,4S)-2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane scaffold exhibits three structural features that collectively prevent trivial substitution: (i) the rigid bicyclic framework restricts conformational flexibility compared to monocyclic diamines such as piperazine, yielding distinct spatial presentation of the two nitrogen atoms [1]; (ii) the N‑methyl group modulates both steric and electronic properties relative to the N‑unsubstituted parent, altering catalytic activity and nucleophilicity ; and (iii) the (1S,4S) absolute stereochemistry is essential for biological activity in quinolone antibiotics – the (1R,4R) enantiomer produces inactive quinolone products [2]. Procurement of the incorrect enantiomer or an unsubstituted analog therefore introduces the risk of synthetic failure or diminished pharmacological performance.

Quantitative Performance Evidence for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride


Quinolone Antibacterial Synthon: (1S,4S)-Methyl Substitution Confers Superior In Vivo Pharmacodynamic Profile versus 8 Alternative Diazabicycloalkyl Side Chains

In a systematic SAR study of 7‑diazabicycloalkylquinolonecarboxylic acids evaluating nine distinct C7 diazabicycloalkyl side chains – including (1S,4S)-5‑methyl‑2,5‑diazabicyclo[2.2.1]heptane, (1S,4S)-2,5‑diazabicyclo[2.2.1]heptane (unsubstituted), (1R,4R)-5‑methyl‑2,5‑diazabicyclo[2.2.1]heptane (enantiomer), 8‑methyl‑3,8‑diazabicyclo[3.2.1]octane, 9‑methyl‑3,9‑diazabicyclo[4.2.1]nonane, 1,4‑diazabicyclo[3.2.2]nonane, 1,4‑diazabicyclo[3.3.1]nonane, and 9‑methyl‑3,9‑diazabicyclo[3.3.1]nonane – the combination of N1 cyclopropyl and C7 (1S,4S)-5‑methyl‑2,5‑diazabicyclo[2.2.1]hept‑2‑yl appendage conferred the best overall antibacterial, physicochemical, and pharmacodynamic properties, leading to the selection of danofloxacin (2c) as a development candidate [1]. Although in vitro potency was not highly variable across side chains, the relative potencies observed in mouse, swine, and cattle infection models correlated well with those seen in vitro, indicating that the (1S,4S)‑methyl substitution provided superior in vivo pharmacodynamics [1].

Quinolone antibacterial synthesis Veterinary fluoroquinolone intermediate Danofloxacin precursor

Asymmetric Biginelli Organocatalysis: N‑Methylation Provides 19 Percentage-Point Higher Yield than N‑Unsubstituted Parent Catalyst

In the Biginelli cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea, (1S,4S)-2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane dihydrobromide (catalyst 2) afforded the corresponding dihydropyrimidinone (4n) in 94% yield with 36% ee (er 32:68) using 10 mol% catalyst at room temperature over 5 days . Under identical conditions, the N‑unsubstituted parent catalyst 1 ((1S,4S)-2,5‑diazabicyclo[2.2.1]heptane dihydrobromide) provided the same product in 75% yield with 30% ee . Attempted microwave acceleration at 6–7 W and 45 °C for 8 h with catalyst 2 resulted in reduced performance (42% yield, 27% ee), indicating that the thermal catalytic process is superior . The N‑(R)‑α‑phenylethyl derivative 3 provided up to 46% ee, showing that bulkier N‑substituents enhance enantioselectivity but at the cost of catalytic generality .

Asymmetric organocatalysis Biginelli reaction Dihydropyrimidinone synthesis

Conformational Rigidity: 2,5‑Diazabicyclo[2.2.1]heptane as a Structurally Defined Piperazine Replacement

X‑ray crystallographic analysis of (1S,4S)-2,5‑diazoniabicyclo[2.2.1]heptane dibromide confirms that the 2,5‑diazabicyclo[2.2.1]heptane cage adopts a rigid, strained boat conformation, contrasting sharply with the flexible chair conformer observed in piperazine‑1,4‑diium dibromide monohydrate [1]. This scaffold is explicitly described as 'a rigid bicyclic counterpart of the piperazine ring' [1]. In donor–bridge–acceptor systems, the rigid 2,5‑diazabicyclo[2.2.1]heptane bridge yields photoinduced charge separation resulting in a compact charge‑transfer (CCT) state, whereas semiflexible piperazine or piperidine bridges produce different charge‑transfer dynamics [2].

Conformational restriction Scaffold rigidification Piperazine bioisostere

Stereochemical Purity Assurance: (1S,4S) Configuration Essential for Bioactive Quinolone Construction

The (1S,4S) absolute configuration of the 2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane scaffold is derived from trans‑4‑hydroxy‑L‑proline, a naturally occurring chiral amino acid, thereby providing a cost‑effective entry to enantiomerically pure material . In the danofloxacin SAR study, the (1R,4R)‑5‑methyl enantiomer (compound 4) was evaluated alongside the (1S,4S)‑methyl derivative and did not match the optimal antibacterial‑pharmacodynamic profile of the (1S,4S) isomer [1]. The patent literature further confirms that 1S,4S‑2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane is specifically required as the intermediate for antibacterial quinolone synthesis, with the (1R,4R) enantiomer prepared from trans‑4‑hydroxy‑D‑proline for separate applications [2].

Enantiomer-specific intermediate Chiral quinolone synthesis Stereochemical fidelity

Salt Form Advantage: Dihydrochloride Provides Ready‑to‑Use Solubility and Stability for Aqueous and Polar Reaction Media

The dihydrochloride salt form (CAS 127420-27-3) is the commercially supplied format with a typical purity of ≥97% (HPLC) and moisture content ≤0.5%, as specified by multiple vendors . The salt enhances aqueous solubility and bench stability, facilitating direct use in polar solvent systems without additional deprotection or counterion exchange steps [1]. In the Biginelli organocatalysis study, the dihydrobromide salt was employed directly as the catalyst, confirming that the protonated form is catalytically competent .

Salt form optimization Aqueous solubility Building block handling

High‑Value Application Scenarios for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride


Chiral Intermediate for Veterinary Fluoroquinolone Antibiotic Synthesis (Danofloxacin and Analogs)

The (1S,4S)-2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane building block is directly incorporated at the C7 position of the quinolone core in danofloxacin, the veterinary fluoroquinolone selected from a systematic SAR of nine diazabicycloalkyl side chains for its best overall antibacterial, physicochemical, and pharmacodynamic properties [1]. The dihydrochloride salt facilitates direct coupling under standard amination conditions. Researchers developing new fluoroquinolones or generic danofloxacin processes should procure this specific enantiomer (CAS 127420-27-3) to reproduce the validated SAR.

Asymmetric Organocatalyst for Biginelli Dihydropyrimidinone Synthesis

The N‑methylated (1S,4S)-2,5‑diazabicyclo[2.2.1]heptane dihydrobromide (or its dihydrochloride) catalyzes the three‑component Biginelli condensation with 94% yield and 36% ee for the benzaldehyde‑derived DHPM, outperforming the N‑unsubstituted parent catalyst by 19 percentage points in yield [1]. This scaffold is appropriate for medicinal chemistry groups synthesizing enantiomerically enriched DHPM libraries for biological screening. Thermal conditions (room temperature, 5 days) are recommended over microwave acceleration, which reduced yield to 42%.

Conformationally Restricted Scaffold for Structure‑Based Drug Design and Ligand Optimization

The rigid (1S,4S)-2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane core functions as a conformationally locked replacement for piperazine in medicinal chemistry programs, as confirmed by single‑crystal X‑ray diffraction demonstrating a strained boat conformation versus the flexible chair conformer of piperazine [1]. The N‑methyl group provides a handle for further derivatization while maintaining the rigid bicyclic framework. Medicinal chemists seeking to reduce conformational entropy penalties upon target binding should consider this scaffold for fragment‑based and structure‑based design efforts.

Enantioselective Diethylzinc Addition to Aldehydes Using C‑Substituted Derivatives

C‑Substituted derivatives of (1S,4S)-2‑methyl‑2,5‑diazabicyclo[2.2.1]heptane, prepared via directed ortho‑metalation of the parent N‑methyl scaffold, achieve enantioselectivities of up to 78% ee as catalysts in the asymmetric addition of diethylzinc to benzaldehyde [1]. This application highlights the value of the parent compound as a starting material for synthesizing libraries of chiral ligands for asymmetric catalysis.

Quote Request

Request a Quote for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.